
3-Cyclopropylcyclobutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylcyclobutan-1-amine: is an organic compound with the molecular formula C7H13N It is characterized by a cyclopropyl group attached to a cyclobutanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclobutan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of a suitable cyclobutanone derivative followed by amination. For instance, cyclopropylmagnesium bromide can be reacted with cyclobutanone to form the corresponding cyclopropylcyclobutanol, which is then converted to the amine via reductive amination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropylcyclobutanone derivatives.
Reduction: Reduction reactions can convert it to cyclopropylcyclobutanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Cyclopropylcyclobutanone derivatives.
Reduction: Cyclopropylcyclobutanol.
Substitution: Various substituted amines and amides depending on the reagents used
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Cyclopropylcyclobutan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of novel organic compounds and materials .
Biology and Medicine: Its structural features may contribute to the development of drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of 3-Cyclopropylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Cyclopropylamine: Similar in structure but lacks the cyclobutanone ring.
Cyclobutanamine: Similar in structure but lacks the cyclopropyl group.
Cyclopropylcyclobutanone: An oxidized form of 3-Cyclopropylcyclobutan-1-amine.
Uniqueness: this compound is unique due to the presence of both cyclopropyl and cyclobutanamine moieties. This dual structural feature imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
3-cyclopropylcyclobutan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-3-6(4-7)5-1-2-5/h5-7H,1-4,8H2 |
Clé InChI |
LACXQZAFSAITAV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CC(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
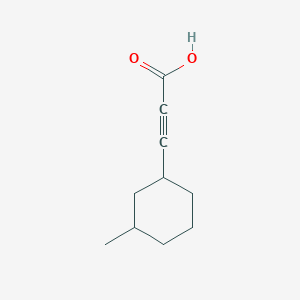
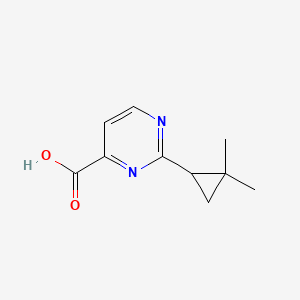
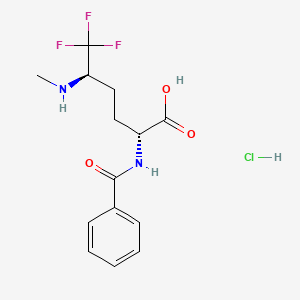
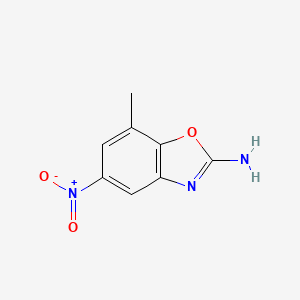
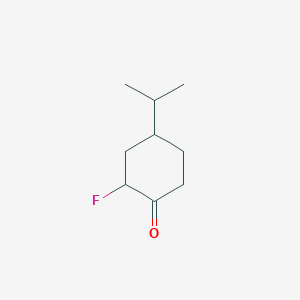
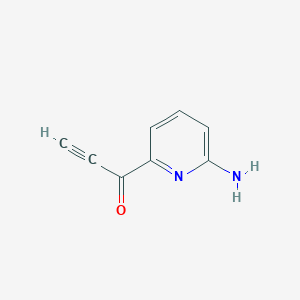

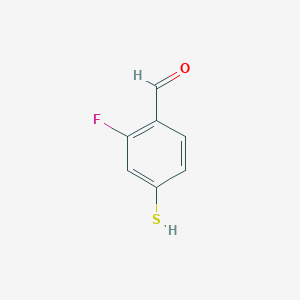

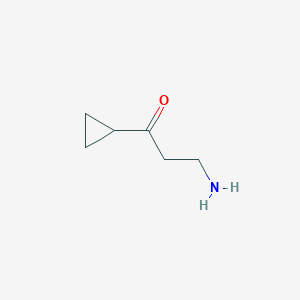
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)


